molecular formula C16H48N4O4Si B3179450 Tetramethylammonium silicate CAS No. 53116-81-7

Tetramethylammonium silicate

Cat. No.: B3179450
CAS No.: 53116-81-7
M. Wt: 388.7 g/mol
InChI Key: APSPVJKFJYTCTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tetramethylammonium silicate (chemical formula: C₄H₁₃NO₅Si₂, molecular weight: 211.32 g/mol) is a quaternary ammonium silicate compound typically available as a colorless liquid with a density of 1.070 g/mL . It is widely utilized in industrial applications, particularly in electronics for manufacturing transistors, solar cells, and solid-state devices due to its ability to act as a structure-directing agent (SDA) in zeolite synthesis and as a precursor for silicate oligomers . Safety protocols highlight its corrosive nature (Hazard Statement H314), necessitating precautions such as protective equipment and immediate medical attention upon exposure .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetramethylammonium silicate can be synthesized by reacting tetramethylammonium hydroxide with silicic acid. The reaction typically occurs in an aqueous solution, resulting in the formation of this compound solution .

Industrial Production Methods: In industrial settings, this compound is produced by mixing tetramethylammonium hydroxide with a silica source under controlled conditions. The concentration of the solution is usually maintained between 15-20 wt. % in water, ensuring high purity and stability .

Chemical Reactions Analysis

Types of Reactions: Tetramethylammonium silicate primarily undergoes condensation reactions, where silicate anions polymerize to form larger silicate structures. These reactions are crucial in the synthesis of mesoporous silica materials .

Common Reagents and Conditions:

    Reagents: Tetramethylammonium hydroxide, silicic acid.

    Conditions: Aqueous solution, controlled temperature and pH.

Major Products: The primary products of these reactions are various forms of silicate oligomers and polymers, which are essential in the formation of mesoporous silica materials .

Mechanism of Action

The mechanism of action of tetramethylammonium silicate involves the coordination of tetramethylammonium ions with silicate anions. This coordination facilitates the polymerization of silicate anions, leading to the formation of larger silicate structures. The tetramethylammonium ions play a crucial role in stabilizing these structures and controlling their morphology .

Comparison with Similar Compounds

Structural Variations in Silicate Anions

The silicate anion geometry is highly dependent on the cation type. Tetramethylammonium (TMA) cations favor the formation of the cubic octameric silicate anion (Si₈O₂₀⁸⁻) with a double-four-ring (D4R) structure . In contrast:

  • Tetraethylammonium (TEA) : Promotes double-three-ring (D3R) and D5R silicate structures.
  • Tetrabutylammonium (TBA) : Stabilizes D6R silicate anions (Si₁₂O₃₀¹²⁻) .

Table 1: Silicate Anion Structures Influenced by Quaternary Ammonium Cations

Cation Silicate Anion Structure Key Feature
Tetramethylammonium Si₈O₂₀⁸⁻ (D4R) Cubic octamer
Tetraethylammonium D3R/D5R Smaller/larger ring sizes
Tetrabutylammonium Si₁₂O₃₀¹²⁻ (D6R) Larger cage structure

Polymerization Kinetics

Studies using ²⁹Si NMR reveal that TMA silicate solutions exhibit rapid formation of the cubic octamer Q³(8), a critical intermediate in zeolite synthesis . This contrasts with potassium silicates, which form linear or branched oligomers under similar conditions. Co-hydrolysis with methyltriethoxysilane (MTEOS) in TMA-containing solutions selectively yields the Si₈O₂₀⁸⁻ species, demonstrating TMA’s role in stabilizing specific silicate frameworks .

Table 2: Polymerization Behavior of Selected Silicates

Compound Dominant Oligomer Method of Analysis
Tetramethylammonium silicate Si₈O₂₀⁸⁻ (Q³(8)) ²⁹Si NMR
Potassium silicate Linear/branched ²⁹Si NMR
Tetraethylammonium silicate D3R/D5R species X-ray diffraction

Stability and Reactivity

TMA silicate exhibits unique reactivity due to CH···N hydrogen bonding between the cation and anion, leading to bond inequality and enhanced reactivity in solvent systems . This contrasts with inorganic silicates (e.g., potassium silicate), which lack such interactions and require harsher conditions for polymerization. Computational studies suggest TMA’s ability to stabilize transition states during silicate oligomerization, further distinguishing it from bulkier cations like TBA .

Spectroscopic Characteristics

Infrared (IR) and Raman spectra of TMA salts correlate with crystal habits, enabling structural predictions without diffraction data . For example, TMA hydroxide’s Raman spectrum shows isolated (CH₃)₄N⁺ and OH⁻ ions, a feature absent in larger cations due to increased vibrational complexity .

Biological Activity

Tetramethylammonium silicate, with the chemical formula (CH3)4NSiO4(CH_3)_4N\cdot SiO_4, is an organosilicon compound that has garnered interest due to its unique biological properties and potential applications in various fields including medicine and materials science. This article explores the biological activity of this compound, focusing on its antibacterial, antifungal, and cytotoxic effects.

This compound is a quaternary ammonium compound that exhibits surfactant properties. It is soluble in water and is often used in formulations requiring non-aqueous solubility. The compound can influence the formation of silicate species, affecting both its biological activity and interactions with other compounds .

Antimicrobial Activity

Antibacterial Properties

Research indicates that this compound possesses significant antibacterial properties. A study demonstrated that the compound, when incorporated into hydroxyapatite nanoparticles, enhanced the antibacterial efficacy against various strains including Staphylococcus aureus and Klebsiella pneumoniae. The mechanism of action is believed to involve disruption of bacterial cell membranes due to its surfactant nature, leading to increased permeability and eventual cell lysis .

Antifungal Properties

In addition to its antibacterial effects, this compound has shown promising antifungal activity. Specifically, it has been tested against strains such as Candida albicans and Candida tropicalis. The incorporation of silicate into hydroxyapatite matrices was found to enhance the antifungal activity compared to pure hydroxyapatite formulations. This suggests that this compound could be beneficial in developing antifungal treatments .

Cytotoxicity Studies

While this compound exhibits antimicrobial properties, its cytotoxic effects on mammalian cells have also been evaluated. Preliminary studies indicate that at lower concentrations, the compound may promote cell proliferation; however, higher concentrations could lead to significant cytotoxicity. This duality presents a challenge in determining safe and effective dosages for therapeutic applications .

Case Study 1: Antimicrobial Efficacy in Hydroxyapatite Formulations

A study conducted on silver-doped silicate-substituted hydroxyapatite nanoparticles demonstrated that the addition of this compound improved the antibacterial activity significantly compared to control groups. The nanoparticles were synthesized using a hydrothermal method and tested against standard bacterial strains. Results showed a marked decrease in bacterial viability with increasing concentrations of the compound .

Case Study 2: Evaluation of Cytotoxic Effects

In another investigation focusing on cytotoxicity, this compound was tested on various human cell lines. Results indicated that concentrations above 100 µg/mL resulted in a significant reduction in cell viability, suggesting a need for careful dosage management when considering therapeutic applications .

Data Summary

Property Effect Reference
Antibacterial ActivityEffective against Staphylococcus aureus, Klebsiella pneumoniae
Antifungal ActivityEffective against Candida albicans, Candida tropicalis
CytotoxicitySignificant at concentrations >100 µg/mL

Q & A

Basic Research Questions

Q. What is the role of tetramethylammonium (TMA⁺) in silicate oligomerization during zeolite synthesis?

TMA⁺ acts as a structure-directing agent (SDA) by stabilizing specific silicate intermediates. Computational studies using ab initio molecular dynamics (AIMD) reveal that TMA⁺ preferentially coordinates with 4-ring silicate structures (e.g., branched tetramers or double four-rings, D4R), lowering their free energy barriers compared to trimers or 3-rings . This selectivity drives the formation of LTA-type zeolites, as observed in experiments where D4R·8TMA complexes crystallize .

Methodological Insight :

  • Use AIMD with thermodynamic integration to map free energy profiles of oligomerization steps.
  • Analyze coordination dynamics between TMA⁺ and silicate species (e.g., hydrogen bonding, electrostatic interactions) .

Q. How does TMA⁺ facilitate crystal structure determination of layered silicates like RUB-15?

TMA⁺ simplifies structure solution by acting as a "heavy atom" surrogate. In RUB-15 (TMA₈[Si₂₄O₅₂(OH)₄]·20H₂O), TMA⁺ and SiO₄ tetrahedra generate approximate electron density peaks at moderate resolution (~2 Å), enabling direct methods (DM) for phase retrieval . This approach bypasses the need for atomic-resolution data, demonstrating TMA⁺’s utility in crystallography of complex silicates.

Experimental Design :

  • Collect laboratory powder diffraction (PD) data.
  • Apply Patterson-function direct methods (PFDM) to resolve TMA⁺ and silicate substructures .

Advanced Research Questions

Q. What mechanistic insights explain TMA⁺’s stabilization of prenucleation clusters (PNCs) in framework silicate formation?

TMA⁺ stabilizes octameric silicate cages (Q₃⁸) via hydrogen bonding with water, forming dense liquid precursors [(TMA)ₓ(Q₃⁸)·nH₂O]^(x−8). At ~30% PNC concentration, nucleation occurs within these networks, leading to non-classical, multi-step crystallization pathways . This contrasts with classical ion-by-ion growth, highlighting TMA⁺’s role in templating framework assembly.

Key Data :

ParameterValue/ObservationReference
PNC threshold~30% of total silicate species
Stabilization modeH-bonding with H₂O/TMA⁺

Q. How do computational studies resolve contradictions in TMA⁺’s coordination effects during silicate condensation?

AIMD simulations show TMA⁺ reduces activation barriers for linear tetramer formation by 5–10 kJ/mol compared to Na⁺ or NH₄⁺, but has negligible impact on water-removal steps . This specificity explains experimental discrepancies where TMA⁺ directs 4-ring formation but does not universally accelerate all oligomerization steps.

Contradiction Analysis :

  • Earlier studies assumed TMA⁺ uniformly lowers energy barriers.
  • Advanced simulations reveal selective stabilization of branched/cyclic species over linear chains .

Q. What analytical techniques validate TMA⁺-silicate interactions in solution?

  • ²⁹Si-NMR : Identifies Q³ (cyclic tetramer) and Q⁴ (D4R) species in TMA⁺-containing solutions .
  • Neutron scattering : Quantifies hydrogen-bonding networks between TMA⁺, H₂O, and silicate clusters .
  • X-ray crystallography : Resolves TMA⁺ occupancy in clathrate-like cavities (e.g., [NMe₄]₈[Si₈O₂₀]·16H₂O) .

Properties

IUPAC Name

tetramethylazanium;silicate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/4C4H12N.O4Si/c5*1-5(2,3)4/h4*1-4H3;/q4*+1;-4
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APSPVJKFJYTCTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)C.C[N+](C)(C)C.C[N+](C)(C)C.C[N+](C)(C)C.[O-][Si]([O-])([O-])[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H48N4O4Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50746209
Record name Tetrakis(N,N,N-trimethylmethanaminium) orthosilicate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50746209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53116-81-7
Record name Tetrakis(N,N,N-trimethylmethanaminium) orthosilicate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50746209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetramethyl ammonium silicate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

About 1250 ml of 10 percent aqueous tetramethylammonium hydroxide solution were added to 82.2 g of precipitated silicic acid. After the mixture had been stirred at 25° C. for 16 hours and at 50° C. for 8 hours, a clear solution was obtained. The solution was concentrated to two-thirds of its original volume and the tetramethylammonium silicate contained therein was crystallized at 4° C. About 359.5 g of tetramethylammonium silicate which still contained water were obtained.
Quantity
82.2 g
Type
reactant
Reaction Step One
Quantity
1250 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3-Ethoxyprop-2-enamide
3-Ethoxyprop-2-enamide
Tetramethylammonium silicate
3-Ethoxyprop-2-enamide
3-Ethoxyprop-2-enamide
Tetramethylammonium silicate
3-Ethoxyprop-2-enamide
3-Ethoxyprop-2-enamide
Tetramethylammonium silicate
3-Ethoxyprop-2-enamide
3-Ethoxyprop-2-enamide
Tetramethylammonium silicate
3-Ethoxyprop-2-enamide
Tetramethylammonium silicate
3-Ethoxyprop-2-enamide
Tetramethylammonium silicate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.